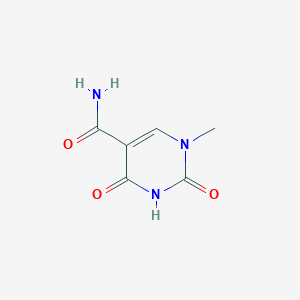

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Descripción general

Descripción

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a chemical compound used in proteomics research . The crystal structure of this compound consists of molecules held together by extensive intermolecular hydrogen bonding between neighboring pyrimidine rings and between the acid groups and water molecules, resulting in a layered sheet structure .

Synthesis Analysis

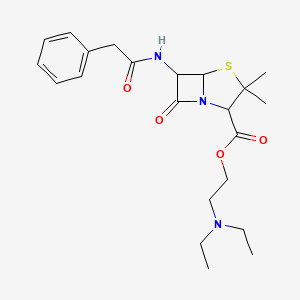

This compound can be synthesized by the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . The 5-Hydroxyuracil derivatives are involved in this reaction in the dioxo form .Molecular Structure Analysis

The molecular structure of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide consists of an asymmetric unit containing two molecules of the carboxylic acid and two water molecules .Chemical Reactions Analysis

The chemical properties of this compound have been studied using UV, IR, PMR, and 13 C NMR spectroscopy techniques . The reaction of this compound with acids and bases in aqueous media has also been studied .Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 169.14 .Aplicaciones Científicas De Investigación

Biological Activity Determination

The compound has been used in the study of new structural and biological patterns in a series of hetaryl-3-carboxylic acid derivatives . The study found a clear relationship between the spatial structure of the studied objects and their biological activity .

Antimicrobial Activity

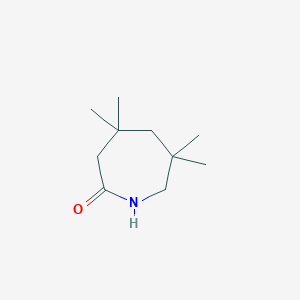

The compound has shown potential in antimicrobial activity. A study synthesized a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido . The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

Pain and Inflammatory Reactions Inhibition

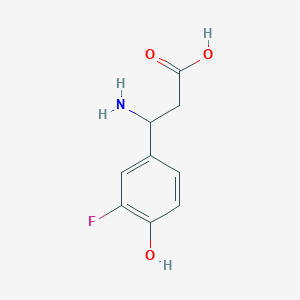

Enantiomers with chiral centers having (S)-configuration showed weak inhibition of pain and inflammatory reactions . Their mirror ®-isomers exhibited very powerful analgesic and antiphlogistic properties under the same conditions .

Synthesis of Heterocyclic Compounds

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines .

Synthesis of Triazolothiadiazines

Treatment of the S-alkylated derivatives with sodium methoxide resulted in triazolothiadiazines via a cyclocondensation reaction .

Anticancer Activity

1,3,4-Thiadiazoles are among the most common heterocyclic pharmacophores. They display a broad spectrum of biological activities, including anticancer .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is the Protein Tyrosine Kinase (PTK) . PTKs play a crucial role in cellular communication, as they are involved in signal transduction pathways that regulate cell growth, differentiation, metabolism, and migration .

Mode of Action

The compound interacts with its target, the Protein Tyrosine Kinase, by inhibiting its activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular functions .

Biochemical Pathways

The inhibition of Protein Tyrosine Kinase affects various biochemical pathways. These pathways are responsible for transmitting signals from the cell surface to the nucleus, regulating various cellular functions. The disruption of these pathways can lead to changes in cell growth, differentiation, and metabolism .

Pharmacokinetics

The pharmacokinetic properties of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide include high gastrointestinal absorption, indicating good oral bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of normal cellular signaling pathways due to the inhibition of Protein Tyrosine Kinase . This can lead to changes in cell growth, differentiation, and metabolism .

Action Environment

The action, efficacy, and stability of 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in a dry environment at 2-8°C . Additionally, the compound’s solubility, which can impact its bioavailability and efficacy, is classified as very soluble .

Propiedades

IUPAC Name |

1-methyl-2,4-dioxopyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-9-2-3(4(7)10)5(11)8-6(9)12/h2H,1H3,(H2,7,10)(H,8,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKELWXCXPBFGRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)NC1=O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507086 | |

| Record name | 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

CAS RN |

78999-61-8 | |

| Record name | 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

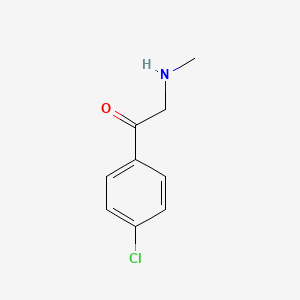

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

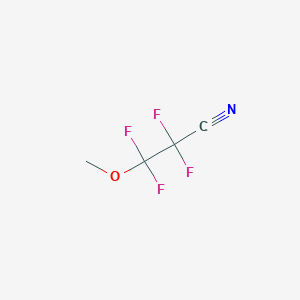

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.